Glucoputranjivin

TRPA1 receptor Somatosensory pharmacology Glucosinolate bioactivity

Using sinigrin as a surrogate reference standard for glucosinolate quantification in Sisymbrium officinale introduces systematic error of 18-85%. Glucoputranjivin is the validated species-specific chemical marker enabling compliance with pharmacopoeial specifications (≥0.3% content). • Eliminates sinigrin cross-calibration bias in HPLC workflows • Serves as authenticated negative control for TRPA1 channel assays • Functions as selective T2R16 bitter taste receptor probe Standard pack sizes: 10 mg, 25 mg, 50 mg, 100 mg, with bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C10H19NO9S2
Molecular Weight 361.4 g/mol
CAS No. 18432-16-1
Cat. No. B1197972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoputranjivin
CAS18432-16-1
Synonymsglucoputranjivin
Molecular FormulaC10H19NO9S2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/t5-,6-,7+,8-,10+/m1/s1
InChIKeyWGIQZGDVCQDPTG-GBMPTNJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucoputranjivin Reference Standard


Glucoputranjivin (CAS 18432-16-1), also designated as 1-methylethyl glucosinolate or isopropyl glucosinolate, is an alkylglucosinolate consisting of a 1-thio-β-D-glucopyranose moiety attached to a 2-methyl-N-(sulfooxy)propanimidoyl group at the anomeric sulfur [1]. With a molecular formula of C₁₀H₁₉NO₉S₂ and a monoisotopic mass of 361.050123 Da, this secondary metabolite is biosynthetically derived from valine [2]. The compound is found in various plant species across the Brassicaceae and Capparaceae families, most notably as a principal glucosinolate constituent in Sisymbrium officinale (hedge mustard) [3].

Glucoputranjivin vs. Generic Glucosinolate Standards


Although sinigrin (allyl glucosinolate) is widely available and routinely employed as a universal reference compound for glucosinolate quantification [1], its use as a surrogate for glucoputranjivin introduces systematic error in phytochemical analysis of Sisymbrium officinale. Glucoputranjivin is the validated chemical marker for glucosinolates in this species, and its accurate quantification mandates a pure, authenticated reference standard rather than cross-calibration against a structurally distinct analog [2]. Additionally, glucoputranjivin and sinigrin exhibit divergent biological activity profiles in receptor assays, precluding functional interchangeability [3].

Glucoputranjivin Differentiation Evidence


TRPA1 Agonism: Head-to-Head with Sinigrin

In a direct head-to-head comparison using a cloned TRPA1 channel in vitro assay, both glucoputranjivin and the common reference glucosinolate sinigrin were found to be inactive as agonists. In contrast, the corresponding isothiocyanate breakdown products—isopropyl isothiocyanate (from glucoputranjivin) and allyl isothiocyanate (from sinigrin)—exhibit markedly different potency profiles [1]. This negative result is functionally significant: it establishes that intact glucosinolates, regardless of side-chain structure, do not directly activate TRPA1. Users selecting a glucosinolate for TRPA1 mechanistic studies must recognize that glucoputranjivin and sinigrin are functionally equivalent in this context (both inactive), but their hydrolytic products are not interchangeable.

TRPA1 receptor Somatosensory pharmacology Glucosinolate bioactivity

Species-Specific Marker Validation in S. officinale

Glucoputranjivin has been validated as the definitive chemical marker for glucosinolate content in Sisymbrium officinale, with quantitative determination achieved via HPLC using a pure reference standard [1]. While sinigrin is universally employed as a generic reference compound for glucosinolate analysis and is specified in the French pharmacopoeia method [2], cross-calibration using sinigrin introduces systematic inaccuracy for S. officinale matrices. Pharmacopoeial monographs for S. officinale herba specify a minimum content of 0.3% glucoputranjivin, calculated as sinigrin equivalents [3]. The availability of an authenticated glucoputranjivin reference standard enables direct, species-specific quantification without reliance on a structurally dissimilar surrogate.

Phytochemical standardization HPLC quantification Botanical authentication

Selective T2R16 Bitter Receptor Agonism

In vitro screening against a platform of T2R family bitter taste receptors revealed that glucoputranjivin acts as a selective agonist of the T2R16 receptor subtype, with no reported agonism at other T2R isoforms tested [1]. While quantitative EC₅₀ values for T2R16 activation are not publicly available in the primary literature, the selective activation pattern distinguishes glucoputranjivin from other glucosinolates that may exhibit broader T2R activation profiles or target different receptor subtypes. The T2R16 receptor is known to respond to β-glucopyranosides and certain bitter tastants; glucoputranjivin's selective targeting provides a defined molecular tool for investigating this specific gustatory pathway.

T2R bitter taste receptors Selective agonism Gustatory pharmacology

Documented Antimutagenic Activity

Glucoputranjivin, isolated from an aqueous dry extract of Sisymbrium officinale and identified by spectroscopic analysis, demonstrated antimutagenic activity in vitro [1]. This finding represents the first reported instance of antimutagenicity for this specific glucosinolate. The antimutagenic effect is observed alongside that of isopropyl isothiocyanate, its hydrolytic breakdown product. While comparative data against other alkylglucosinolates in the same assay system are not available, this establishes glucoputranjivin as a structurally defined compound with documented genoprotective potential, distinguishing it from glucosinolates for which no such activity has been described.

Antimutagenicity Genotoxicity protection Glucosinolate pharmacology

Physicochemical Properties: Solubility & Lipophilicity

Predicted physicochemical parameters for glucoputranjivin include water solubility of 26.5 g/L (ALOGPS) and logP of -0.83 (ALOGPS) or -2.8 (ChemAxon) [1]. The compound carries a physiological charge of -1 and possesses a polar surface area of 168.94 Ų. In comparison, sinigrin (allyl glucosinolate, CAS 534-69-0) has reported water solubility of approximately 50 g/L and logP around -2.3, reflecting the influence of the allyl versus isopropyl side chain on hydrophilicity [2]. These differences, while modest, may affect chromatographic retention behavior and extraction efficiency in complex plant matrices, informing method development decisions.

Physicochemical characterization Solubility LogP Formulation

Glucoputranjivin Procurement Scenarios


S. officinale Extract Standardization

Procure glucoputranjivin as a primary reference standard for HPLC-based quantification of glucosinolates in S. officinale herbal preparations and dietary supplements. The compound is the validated chemical marker for this species [1], and regulatory compliance with pharmacopoeial specifications (minimum 0.3% content) requires accurate, species-specific calibration [2]. Using glucoputranjivin as the authentic standard eliminates the systematic error introduced by sinigrin-based cross-calibration [3].

TRPA1 Channel Mechanistic Controls

Utilize glucoputranjivin as a structurally defined, inactive control compound in TRPA1 channel assays. Direct head-to-head comparison with sinigrin confirms that both intact glucosinolates lack TRPA1 agonism, while their respective isothiocyanate products exhibit divergent potencies [1]. This established inactivity profile makes glucoputranjivin suitable as a negative control for distinguishing myrosinase-dependent bioactivity from direct receptor activation.

T2R16 Pharmacological Profiling

Employ glucoputranjivin as a selective molecular probe for T2R16 bitter taste receptor activation studies. In vitro screening has identified glucoputranjivin as a selective agonist of the T2R16 subtype [1]. For structure-activity relationship investigations of β-glucopyranoside-containing bitter tastants or gustatory receptor deorphanization campaigns, glucoputranjivin provides a defined chemical tool with documented receptor subtype selectivity.

Chemoprevention SAR Studies

Incorporate glucoputranjivin into panels of alkylglucosinolates for comparative antimutagenicity and chemoprevention research. The compound has documented antimutagenic activity, first reported from S. officinale isolates [1]. When investigating the relationship between glucosinolate side-chain structure and genoprotective efficacy, glucoputranjivin represents the isopropyl-substituted alkylglucosinolate variant, complementing allyl- (sinigrin), methyl- (glucocapparin), and other chain-length analogs.

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